![molecular formula C23H23N5O2S B2450361 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide CAS No. 852436-96-5](/img/structure/B2450361.png)
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiproliferative Activity
Research has identified derivatives of [1,2,4]triazolo[4,3-b]pyridazine, similar in structure to 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide, as having significant antiproliferative activity. These compounds have been found to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Structural and Synthesis Studies
A considerable amount of research focuses on the synthesis and structural analysis of [1,2,4]triazolo[4,3-b]pyridazine derivatives. This includes exploration into their molecular structure, Density Functional Theory (DFT) calculations, and Hirshfeld surface studies, all crucial for understanding their potential applications in medicinal chemistry (Sallam et al., 2021).
Antiviral Activity
Some studies have demonstrated promising antiviral activities of [1,2,4]triazolo[4,3-b]pyridazine derivatives, particularly against hepatitis A virus (HAV). This suggests potential therapeutic uses in treating viral infections (Shamroukh & Ali, 2008).
Antimicrobial Activity
Research has identified certain [1,2,4]triazolo[4,3-b]pyridazine compounds as possessing significant antimicrobial activity. This includes both antibacterial and antifungal properties, indicating potential for development into new antimicrobial agents (Srinivas, 2016).
Cytotoxic and Anti-Cancer Properties
Several [1,2,4]triazolo[4,3-b]pyridazine derivatives have been evaluated for their cytotoxic properties, particularly against various cancer cell lines. This research is crucial in the development of new anti-cancer therapies (Mamta et al., 2019).
Anxiolytic Activity
In the domain of neuroscience, certain [1,2,4]triazolo[4,3-b]pyridazine compounds have been identified with anxiolytic activities. This points towards their potential use in treating anxiety disorders (Albright et al., 1981).
Antioxidant Properties
Some [1,2,4]triazolo[4,3-b]pyridazine derivatives have been studied for their antioxidant abilities. These findings are important for understanding the therapeutic potential of these compounds in combating oxidative stress-related diseases (Shakir et al., 2017).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as the [1,2,4]triazolo[4,3-b]pyridazine scaffold, have been associated with the inhibition of the kinase domain of leucine-rich repeat kinase 2 (lrrk2) .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other [1,2,4]triazolo[4,3-b]pyridazine compounds, it may interact with its target by forming hydrogen bonds and other non-covalent interactions . These interactions could potentially alter the activity of the target protein, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been associated with a variety of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.
Result of Action
Compounds with similar structures have shown diverse pharmacological activities, suggesting that this compound may also have multiple effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-2-30-19-10-8-18(9-11-19)23-26-25-20-12-13-22(27-28(20)23)31-16-21(29)24-15-14-17-6-4-3-5-7-17/h3-13H,2,14-16H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDGQUXAVDSOFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.